(6-chloro-1H-indol-2-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone
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Overview
Description
(6-chloro-1H-indol-2-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals and other applications due to their structural complexity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-1H-indol-2-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The chloro-indole derivative can be synthesized by halogenation reactions, and the piperidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: : The indole nitrogen can be reduced to form an indoline derivative.
Substitution: : The chlorine atom on the indole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed
Oxidation: : Formation of 6-chloro-1H-indol-2-yl)-[4-(carboxymethyl)piperidin-1-yl]methanone .
Reduction: : Formation of 6-chloro-1H-indoline-2-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone .
Substitution: : Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
(6-chloro-1H-indol-2-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Studied for its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
(6-chloro-1H-indol-2-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone: can be compared with other indole derivatives, such as 6-chloro-1H-indole-2-carboxylic acid and 4-(hydroxymethyl)piperidine . While these compounds share structural similarities, the presence of the hydroxymethyl group and the specific substitution pattern on the indole ring make This compound unique in its properties and applications.
Properties
IUPAC Name |
(6-chloro-1H-indol-2-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-12-2-1-11-7-14(17-13(11)8-12)15(20)18-5-3-10(9-19)4-6-18/h1-2,7-8,10,17,19H,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROBDNFLRPKBNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC3=C(N2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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